[(7-Phenylhept-2-yn-4-yl)selanyl]benzene
Description
[(7-Phenylhept-2-yn-4-yl)selanyl]benzene is an organoselenium compound featuring a selenium atom (Se) bonded to a benzene ring and a 7-phenylhept-2-yn-4-yl substituent. This structure combines a rigid alkyne backbone with a phenyl group and a selanyl (-Se-) linkage, which may confer unique electronic, steric, and redox properties. Organoselenium compounds are widely studied for their biological activities, including antioxidant, anticancer, and neuroprotective effects . The following comparisons are inferred from structurally or functionally related compounds in the literature.
Properties
CAS No. |
61713-49-3 |
|---|---|
Molecular Formula |
C19H20Se |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
7-phenylhept-2-yn-4-ylselanylbenzene |
InChI |
InChI=1S/C19H20Se/c1-2-10-18(20-19-14-7-4-8-15-19)16-9-13-17-11-5-3-6-12-17/h3-8,11-12,14-15,18H,9,13,16H2,1H3 |
InChI Key |
PDCNCFLRVYEZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CCCC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Phenylhept-2-yn-4-yl)selanyl]benzene typically involves the formation of the phenylheptynyl group followed by the introduction of the selenium atom. One common method is the coupling of a phenylacetylene derivative with a heptynyl halide under palladium-catalyzed conditions. The resulting intermediate can then be reacted with a selenium reagent, such as selenium dioxide, to introduce the selenium atom.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(7-Phenylhept-2-yn-4-yl)selanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The phenylheptynyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted phenylheptynyl derivatives depending on the reagent used.
Scientific Research Applications
[(7-Phenylhept-2-yn-4-yl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential antioxidant properties and as a precursor for selenium-based drugs.
Industry: Utilized in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of [(7-Phenylhept-2-yn-4-yl)selanyl]benzene involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The phenylheptynyl group can interact with various enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Organoselenium Compounds
Key Observations :
Key Observations :
- Antioxidant Potential: Selenium’s redox-active nature is critical. Aromatic substituents (e.g., bromophenyl in Compound 4) enhance stability but may reduce radical scavenging efficiency compared to simpler selenides like Compounds 101/104 .
- Cytotoxicity : Bulky substituents (e.g., isomaleimide in Compound 4) may improve membrane permeability, enhancing activity against oligodendrocytes . The target compound’s alkyne chain could similarly influence bioavailability.
Crystallographic and Computational Insights
Key Observations :
- Packing Efficiency : Bromine in Compound 4 stabilizes crystal packing via halogen bonding, whereas the target compound’s phenylheptynyl group may reduce packing efficiency due to steric bulk .
- Computational Utility : Hirshfeld surface analysis and DFT calculations (as applied to Compound 4) are essential for predicting the target compound’s reactivity and stability .
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